molecular formula C18H24I3N3O8 B1672085 Iopromide CAS No. 73334-07-3

Iopromide

Cat. No. B1672085
CAS RN: 73334-07-3
M. Wt: 791.1 g/mol
InChI Key: DGAIEPBNLOQYER-IUCAKERBSA-N
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Description

Iopromide is an iodinated contrast medium used for X-ray imaging. It is marketed under the name Ultravist, produced by Bayer Healthcare . It is a low osmolar, non-ionic contrast agent for intravascular use, meaning it is injected into blood vessels . It is used to help diagnose or find problems in various parts of the body during certain medical procedures such as CT scans and angiography .


Synthesis Analysis

The synthesis of Iopromide involves several steps. One method involves reacting 5-amino-2,4,6-triiodoisophthalic acid dichloride with methoxyacetyl chloride in dimethylformamide solvent to produce 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid dichloride. This compound is then reacted with 2,3-dihydroxypropylamine and in turn with 2,3-dihydroxy-N-methylpropylamine in dimethylformamide solvent in the presence of a basic material . Another method involves the use of 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-diacetoxypropyl)amide chloride and 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid [(2,3-dihydroxy-N-methylpropyl)-(2,3-diacetoxypropyl)]diamide as intermediates .


Molecular Structure Analysis

The molecular formula of Iopromide is C18H24I3N3O8 . The structure includes a triiodinated benzene ring with three different substituents .


Chemical Reactions Analysis

Iopromide, an iodinated X-ray contrast medium (ICM), is identified as a precursor to iodide disinfection byproducts that have high genotoxicity and cytotoxicity to mammals. ICM remains persistent through typical wastewater treatment processes and even through some hydroxyl radical-based advanced oxidation processes .


Physical And Chemical Properties Analysis

Iopromide exhibits low osmolality and viscosity in aqueous solutions of high concentrations .

Scientific Research Applications

Environmental Impact and Removal

  • Phytoremediation Potential : Iopromide, commonly used as an X-ray contrast agent, has been found in water bodies due to its incomplete removal by wastewater treatment. A study investigated its uptake and transformation in Typha latifolia, an aquatic macrophyte, for potential phytoremediation. The plant showed different transformation mechanisms in various tissues, suggesting a nuanced approach to using plants for removing such compounds from effluents (Cui, de Angelis, & Schröder, 2017).

  • Biodegradability After Advanced Oxidation : The transformation of iopromide in a UV/H2O2 advanced oxidation process was studied to create biodegradable products. The research aimed to improve the removal of iopromide from wastewater, a compound known for its persistence in typical treatment processes. This study contributes to the development of more effective wastewater treatment methods (Keen, Love, Aga, & Linden, 2016).

  • Degradation in Activated Sludge Systems : A comparison between nitrifying and conventional activated sludge revealed that the former has a higher removal rate of iopromide. This study provides insights into the role of nitrifying bacteria in the biodegradation of iopromide in wastewater treatment plants, which is crucial for improving the effectiveness of these systems (Batt, Kim, & Aga, 2006).

Interaction with Biological Systems

  • Inhibition of Thrombin : Iopromide's interaction with thrombin was studied to understand its inhibitory effects. The research focused on the rate, specificity, and reversibility of thrombin inhibition by iopromide, contributing to the understanding of its potential impacts on coagulation processes in the body (Graf et al., 2001).

Degradation and Transformation Studies

  • Characterization of Metabolites : The degradation products of iopromide in activated sludge were identified using ion trap mass spectrometry.

This study provides valuable insights into the transformation processes of iopromide in biological wastewater treatment, helping in the development of more efficient removal strategies (Pérez, Eichhorn, Celiz, & Aga, 2006).

  • Electron Beam Irradiation for Degradation : A study evaluated the use of electron beam irradiation to remove iopromide, assessing degradation characteristics and efficiency. This research contributes to exploring novel methods for treating water contaminated with pharmaceutical compounds like iopromide (Kwon et al., 2012).

Safety And Hazards

Iopromide can cause several serious adverse effects, including cardiac events, thromboembolism, hypersensitivity reaction, and even death if administered intrathecally inadvertently . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Iopromide is approved by the FDA for use as an intra-arterial or intravenous X-ray contrast agent . It is used in radiological diagnosis, including, but not limited to, intra-arterial digital subtraction angiography (IA-DSA), cerebral and peripheral arteriography, peripheral venography, excretory urography, brain computer tomography (CT), coronary arteriography, left ventriculography, visceral angiography, and orthography . The development of new technologies to remove ICMs is needed .

properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-methylbenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAIEPBNLOQYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023163
Record name Iopromide
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Molecular Weight

791.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Iopromide is a low osmolar, non-ionic X-ray contrast agent for intravascular administration. It functions as a contrast agent by opacifying blood vessels in the path of flow of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs.
Record name Iopromide
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Product Name

Iopromide

CAS RN

73334-07-3
Record name Iopromide
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Record name Iopromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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